N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
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Description
“N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of study in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including those mentioned in the synthesis analysis section .Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Biochemical Pathways
Ents, which are potential targets of this compound, play a crucial role in the transport of nucleosides across cell membranes, thereby affecting nucleotide synthesis and adenosine function .
Pharmacokinetics
The physicochemical properties of the compound, such as size, charge, and lipophilicity, can be modified to improve its pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and improve dna-topoisomerase complex binding mode .
Result of Action
Similar compounds have been found to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km, indicating an irreversible and non-competitive inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2
Future Directions
Future research could focus on exploring the potential uses of this compound, particularly given the wide range of biological and pharmaceutical activity shown by piperazine derivatives . Further studies could also aim to optimize the synthesis process and investigate the compound’s mechanism of action.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5S/c1-15-2-3-16(14-19(15)25(27)28)20(26)22-8-13-31(29,30)24-11-9-23(10-12-24)18-6-4-17(21)5-7-18/h2-7,14H,8-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYREQDTXJQKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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